molecular formula C19H24N4O4S B2818121 5-[(3-METHOXYPROPYL)AMINO]-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE CAS No. 941243-75-0

5-[(3-METHOXYPROPYL)AMINO]-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2818121
CAS No.: 941243-75-0
M. Wt: 404.49
InChI Key: IXWWNYGOXFGMBB-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted at position 4 with a carbonitrile group, at position 2 with a 4-(piperidine-1-sulfonyl)phenyl group, and at position 5 with a (3-methoxypropyl)amino moiety. Though direct pharmacological data are unavailable in the provided evidence, structural analogs suggest possible applications in medicinal chemistry or agrochemicals .

Properties

IUPAC Name

5-(3-methoxypropylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-26-13-5-10-21-19-17(14-20)22-18(27-19)15-6-8-16(9-7-15)28(24,25)23-11-3-2-4-12-23/h6-9,21H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWWNYGOXFGMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes of Analogs

Compound Name Core Structure Key Substituents Reported Activity/Use Synthesis Highlights Reference ID
Target Compound 1,3-Oxazole 4-Carbonitrile; 2-(piperidine-1-sulfonyl)phenyl; 5-(3-methoxypropyl)amino N/A (Inferred: kinase inhibition) Coupling reactions, acid catalysis
N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine 1,3-Oxazole 2-Amino; 5-(3-pyridinylphenyl); sulfonyl ethyl Experimental drug (DB07334) Amine coupling, sulfonylation
Fipronil Pyrazole 3-Carbonitrile; sulfinyl; trifluoromethyl Pesticide (insecticide) Halogenation, cyclization
Ethiprole Pyrazole 3-Carbonitrile; ethylsulfinyl Pesticide (insecticide) Similar to fipronil synthesis
Example 438 (EP 4 374 877 A2) Diazaspiro Carboxamide; trifluoromethyl; methoxyethylamino Antiviral/cancer (inferred) Multi-step, cesium carbonate base

Core Heterocycle Comparison

  • 1,3-Oxazole vs. Pyrazole: The target compound’s oxazole core (vs. pyrazole in fipronil/ethiprole) offers distinct electronic properties.
  • Spiro vs. Planar Systems : The diazaspiro core in Example 438 () introduces conformational rigidity, contrasting with the planar oxazole’s flexibility, which may impact pharmacokinetics .

Substituent Analysis

  • Sulfonyl Groups :
    • The target’s piperidine sulfonyl group enhances hydrophilicity compared to fipronil’s sulfinyl moiety, which is more lipophilic. Piperidine sulfonyl groups are common in kinase inhibitors for solubility and target engagement .
    • Ethiprole’s ethylsulfinyl group is smaller, possibly favoring membrane penetration in pests .
  • Carbonitrile Positioning :
    • The target’s 4-carbonitrile may stabilize the oxazole ring via electron-withdrawing effects, whereas fipronil’s 3-carbonitrile contributes to pesticidal activity by inhibiting GABA receptors .

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